4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide
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Overview
Description
4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromomethyl group, a nitro group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide typically involves multiple steps. One common route starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by bromination to add the bromomethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Oxidation: The pyrrolidinone moiety can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Various substituted benzamides.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized pyrrolidinone derivatives.
Scientific Research Applications
4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Its derivatives may exhibit biological activity, making it useful in drug discovery.
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-3-nitrobenzamide: Lacks the pyrrolidinone moiety.
3-Nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide: Lacks the bromomethyl group.
4-(Bromomethyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide: Lacks the nitro group.
Uniqueness
The presence of both the bromomethyl and nitro groups, along with the pyrrolidinone moiety, makes 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide unique.
Properties
CAS No. |
651026-66-3 |
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Molecular Formula |
C15H18BrN3O4 |
Molecular Weight |
384.22 g/mol |
IUPAC Name |
4-(bromomethyl)-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
InChI |
InChI=1S/C15H18BrN3O4/c16-10-12-5-4-11(9-13(12)19(22)23)15(21)17-6-2-8-18-7-1-3-14(18)20/h4-5,9H,1-3,6-8,10H2,(H,17,21) |
InChI Key |
MCDUDLQNOWBDCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
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